molecular formula C9H13N3O B12847581 2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol

2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol

Cat. No.: B12847581
M. Wt: 179.22 g/mol
InChI Key: GNCYVCDDPOUJMX-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone is a heterocyclic organic compound. Compounds of this nature often exhibit interesting biological activities and are used in various fields such as medicinal chemistry, agricultural chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis may start with commercially available precursors such as 2-methyl-2-propen-1-ol and 2,4,6-triaminopyrimidine.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and reusable catalysts.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the pyrimidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidinone oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(1H)-pyrimidinone: Lacks the methyl and propenyl groups.

    6-Methyl-4(1H)-pyrimidinone: Lacks the amino and propenyl groups.

    5-(2-Methyl-2-propen-1-yl)-4(1H)-pyrimidinone: Lacks the amino and methyl groups.

Uniqueness

2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4-methyl-5-(2-methylprop-2-enyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c1-5(2)4-7-6(3)11-9(10)12-8(7)13/h1,4H2,2-3H3,(H3,10,11,12,13)

InChI Key

GNCYVCDDPOUJMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC(=C)C

Origin of Product

United States

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